molecular formula C8H12N2O2 B12347501 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one

Cat. No.: B12347501
M. Wt: 168.19 g/mol
InChI Key: WVWNGNQAHWFCMN-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of an aminomethyl group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst.

Another approach involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or Suzuki–Miyaura couplings, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the process. Common solvents include methanol, ethanol, and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) are frequently used in coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-6-methyl-3H-pyridin-2-one.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridinone derivatives.

    Medicine: It has potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity . The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-4-hydroxy-6-methyl-3H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(aminomethyl)-4-methoxy-5-methyl-3H-pyridin-2-one: Similar structure but with the methyl group at the 5-position instead of the 6-position.

    3-(aminomethyl)-4-methoxy-6-ethyl-3H-pyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an aminomethyl and a methoxy group on the pyridinone ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3,6H,4,9H2,1-2H3

InChI Key

WVWNGNQAHWFCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)OC)CN

Origin of Product

United States

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